molecular formula C13H10BrNO B1532185 2-(2-Bromobenzoyl)-6-methylpyridine CAS No. 1187169-94-3

2-(2-Bromobenzoyl)-6-methylpyridine

Cat. No. B1532185
M. Wt: 276.13 g/mol
InChI Key: AZBQUGLXXLEWPJ-UHFFFAOYSA-N
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Description

“2-(2-Bromobenzoyl)-6-methylpyridine” is likely a brominated aromatic compound, which means it contains a benzene ring (a hexagonal ring of carbon atoms) with a bromine atom attached . It also appears to have a pyridine ring (a hexagonal ring of carbon and nitrogen atoms) and a carbonyl group (a carbon atom double-bonded to an oxygen atom) .


Synthesis Analysis

While specific synthesis methods for “2-(2-Bromobenzoyl)-6-methylpyridine” are not available, brominated aromatic compounds are often synthesized through electrophilic aromatic substitution reactions . In these reactions, a hydrogen atom on the benzene ring is replaced by a bromine atom .


Molecular Structure Analysis

The molecular structure of “2-(2-Bromobenzoyl)-6-methylpyridine” would likely be planar due to the nature of the benzene and pyridine rings . The bromine atom would likely add some steric bulk to the molecule .


Chemical Reactions Analysis

Brominated aromatic compounds like “2-(2-Bromobenzoyl)-6-methylpyridine” can undergo various reactions, including further electrophilic aromatic substitution reactions . The bromine atom can also be replaced by other groups in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Bromobenzoyl)-6-methylpyridine” would depend on its specific structure. Brominated aromatic compounds are generally solid at room temperature and have relatively high boiling points .

Scientific Research Applications

Electrocatalytic Carboxylation

A study demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, showcasing a novel method for producing carboxylated compounds, which are valuable in various chemical syntheses (Feng et al., 2010).

Crystal Structure Analysis

Research on organic acid-base salts derived from 2-amino-6-methylpyridine and methylbenzoic acids has contributed to understanding the supramolecular architectures and noncovalent interactions in crystal engineering (Thanigaimani et al., 2015).

Heterocyclic Chemistry

A decade update on the synthesis of imidazo[1,2-a]pyridines highlights the importance of 2-amino-6-methylpyridine derivatives in producing 'drug prejudice' scaffolds, critical for medicinal chemistry and material science applications (Bagdi et al., 2015).

Catalysis Research

Studies have investigated the role of pyridine derivatives in catalysis, particularly in the hydrogenation pathway and hydrodesulfurization (HDS) processes, highlighting their impact on the efficiency and selectivity of catalytic reactions (Egorova & Prins, 2006).

Coordination Chemistry

Research into the coordination chemistry of pyridine derivatives has revealed their potential in creating luminescent lanthanide compounds and iron complexes with unusual thermal and photochemical properties, important for sensing and electronic applications (Halcrow, 2005).

Supramolecular Chemistry

The synthesis and structural analysis of supramolecular cocrystals involving bromopyridine derivatives have provided insights into the formation mechanisms and stability of cocrystals, which are pertinent in the design of advanced materials (Thanigaimani et al., 2016).

Safety And Hazards

Brominated aromatic compounds can be hazardous. They may cause skin and eye irritation, and they may be harmful if swallowed or inhaled . They should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

(2-bromophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBQUGLXXLEWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248004
Record name (2-Bromophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromobenzoyl)-6-methylpyridine

CAS RN

1187169-94-3
Record name (2-Bromophenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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